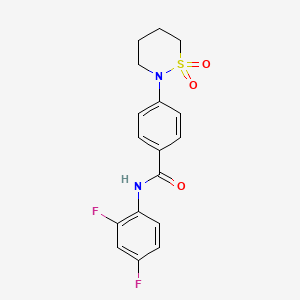

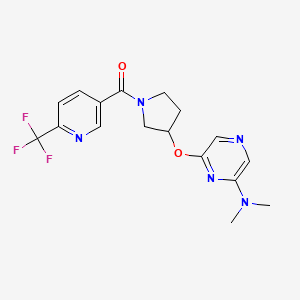

![molecular formula C15H11N3O2S B2878620 2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione CAS No. 442630-23-1](/img/structure/B2878620.png)

2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole derivatives can be complex and varied. For instance, bioactivation pathways of certain imidazo[2,1-b]thiazole analogs involve oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : The title compound, related to the requested chemical, has been synthesized and analyzed for its structure. Weak intermolecular interactions such as C—H⋯π and π–π interactions are pivotal in stabilizing its crystal structure (Wang, Jian, & Liu, 2008).

Stereoselective Syntheses : Research on derivatives of the compound shows that they can be synthesized with high stereoselectivities, demonstrating the compound's potential in creating various molecular configurations (Katritzky, Xu, He, & Steel, 2001).

Green Synthesis : A study reported the green synthesis of new chiral derivatives of the compound. This process used water as the solvent and minimal manipulation, indicating an environmentally friendly approach to synthesizing these compounds (Bouzayani et al., 2018).

Fluorescence Sensing of Metal Ions : A derivative of this compound has been used in the design of a chemosensor for Zn2+ ions. The sensor exhibits a fluorescence turn-on response, highlighting its potential in analytical applications (Sahu et al., 2022).

Multicomponent Synthesis of Derivatives : Another study describes the one-pot, four-component synthesis of novel derivatives, which shows the compound's versatility in chemical reactions (Mahdavi et al., 2012).

Cycloaddition Reaction for Spirooxindole Compounds : The compound has been used in the stereoselective synthesis of a new spirooxindole hybrid, demonstrating its role in creating complex and potentially biologically active molecules (Altowyan et al., 2021).

Palladium-Catalyzed Synthesis : It's been used in palladium-catalyzed aminocarbonylation reactions to produce isoindole-1,3-diones, indicating its potential in catalytic synthetic processes (Worlikar & Larock, 2008).

Mecanismo De Acción

Target of Action

Imidazole and thiazole derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazole and thiazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Propiedades

IUPAC Name |

2-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)6-5-10-9-17-7-8-21-15(17)16-10/h1-4,7-9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZANTPQLMVKYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)

![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

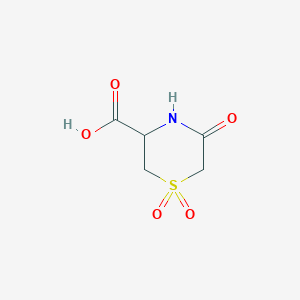

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)